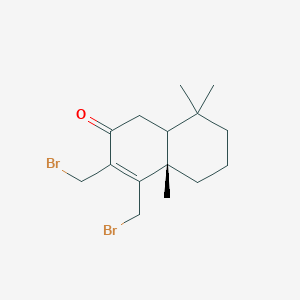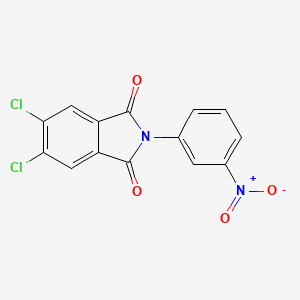![molecular formula C19H19ClN2OS B11542585 N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylindole core, and a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various receptors or enzymes, potentially modulating their activity. The chlorophenyl and methylsulfanyl groups may enhance binding affinity or selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Similar Compounds:
N-(4-chlorophenyl)-2-[1,5-dimethyl-1H-indol-2-yl]acetamide: Lacks the methylsulfanyl group, which may affect its reactivity and binding properties.
N-(4-bromophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide: The bromophenyl group may alter its electronic properties and reactivity.
N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-3-yl]acetamide: Variation in the position of the substituents on the indole ring can influence its chemical behavior.
Uniqueness: this compound is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H19ClN2OS |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C19H19ClN2OS/c1-12-4-9-16-15(10-12)19(24-3)17(22(16)2)11-18(23)21-14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
CCDQGPWZIWVPJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)


![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11542581.png)

